molecular formula C18H34N2 B14187716 3-Butyl-4-ethyl-5-nonyl-1H-pyrazole CAS No. 919124-03-1

3-Butyl-4-ethyl-5-nonyl-1H-pyrazole

Cat. No.: B14187716
CAS No.: 919124-03-1
M. Wt: 278.5 g/mol
InChI Key: QURFQZASPNZGQJ-UHFFFAOYSA-N
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Description

3-Butyl-4-ethyl-5-nonyl-1H-pyrazole: is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This specific compound is characterized by its unique substitution pattern, which includes butyl, ethyl, and nonyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4-ethyl-5-nonyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions

  • Step 1: Formation of the Pyrazole Ring

      Reactants: Hydrazine and a 1,3-diketone or β-keto ester.

      Conditions: The reaction is usually carried out in an ethanol solvent at reflux temperature.

      Product: Intermediate pyrazole compound.

  • Step 2: Alkylation

      Reactants: Intermediate pyrazole, butyl bromide, ethyl iodide, and nonyl chloride.

      Conditions: The alkylation reactions are typically performed in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-4-ethyl-5-nonyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole compounds with various functional groups.

Scientific Research Applications

3-Butyl-4-ethyl-5-nonyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyl-4-ethyl-5-nonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-4-ethyl-5-methyl-1H-pyrazole
  • 3-Butyl-4-ethyl-5-phenyl-1H-pyrazole
  • 3-Butyl-4-ethyl-5-propyl-1H-pyrazole

Uniqueness

3-Butyl-4-ethyl-5-nonyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

919124-03-1

Molecular Formula

C18H34N2

Molecular Weight

278.5 g/mol

IUPAC Name

3-butyl-4-ethyl-5-nonyl-1H-pyrazole

InChI

InChI=1S/C18H34N2/c1-4-7-9-10-11-12-13-15-18-16(6-3)17(19-20-18)14-8-5-2/h4-15H2,1-3H3,(H,19,20)

InChI Key

QURFQZASPNZGQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=NN1)CCCC)CC

Origin of Product

United States

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